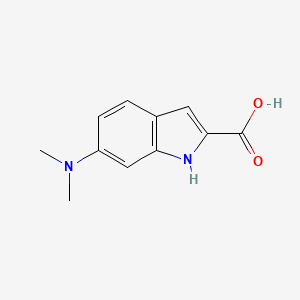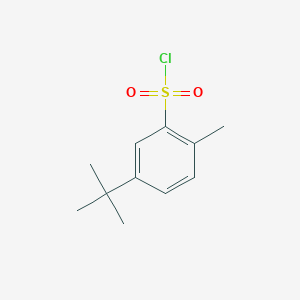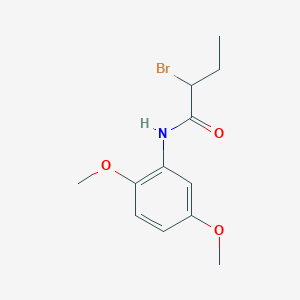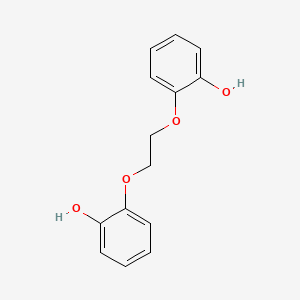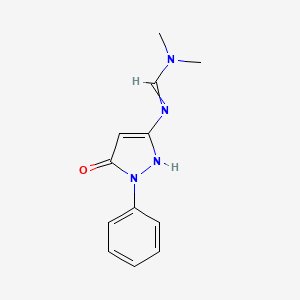
4-氨基-2-溴苯甲酸甲酯
描述
Methyl 4-amino-2-bromobenzoate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methanol molecule, and the aromatic ring is substituted with an amino group at the 4-position and a bromine atom at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
科学研究应用
Methyl 4-amino-2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-aminobenzoate. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods: In industrial settings, the synthesis of methyl 4-amino-2-bromobenzoate often involves large-scale bromination reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Types of Reactions:
Substitution Reactions: Methyl 4-amino-2-bromobenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like iron powder and ammonium chloride in aqueous 2-propanol.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Iron powder and ammonium chloride in aqueous 2-propanol.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products:
Substitution: Formation of various substituted benzoates.
Reduction: Conversion to methyl 4-amino-2-bromobenzoate.
Oxidation: Formation of nitro derivatives.
作用机制
The mechanism of action of methyl 4-amino-2-bromobenzoate involves its participation in various chemical reactions, leading to the formation of new chemical bonds. The compound’s reactivity is primarily due to the presence of the amino and bromine substituents, which facilitate nucleophilic and electrophilic reactions. These reactions result in the creation of more complex molecules with specific structural and functional properties .
相似化合物的比较
Methyl 2-amino-4-bromobenzoate: Similar structure but with the amino and bromine groups at different positions.
Methyl 4-amino-3-bromobenzoate: Another isomer with the bromine atom at the 3-position.
Methyl 2-bromo-4-methoxybenzoate: Contains a methoxy group instead of an amino group.
Uniqueness: Methyl 4-amino-2-bromobenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both amino and bromine groups at the 4- and 2-positions, respectively, makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the formation of diverse products .
属性
IUPAC Name |
methyl 4-amino-2-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOQVTUWEHNNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412824 | |
| Record name | methyl 4-amino-2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98545-64-3 | |
| Record name | methyl 4-amino-2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 4-amino-2-bromobenzoate a potential drug candidate targeting glutathione-related enzymes?
A1: Research suggests that Methyl 4-amino-2-bromobenzoate (derivative 4 in the study) demonstrates a strong binding affinity for Glutathione Reductase (GR) based on in silico studies []. While in vitro studies did not specifically focus on this derivative, the study highlighted the inhibitory potential of structurally similar Methyl 4-aminobenzoate derivatives on both GR and GST []. This suggests that Methyl 4-amino-2-bromobenzoate could be further investigated for its potential to inhibit these enzymes, which are crucial for cellular defense against oxidative stress and detoxification. Further research is needed to confirm its inhibitory activity and explore its potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

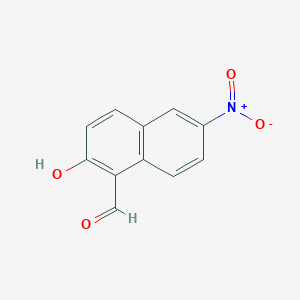
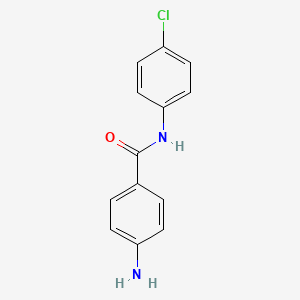
![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)
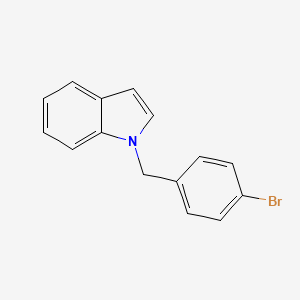

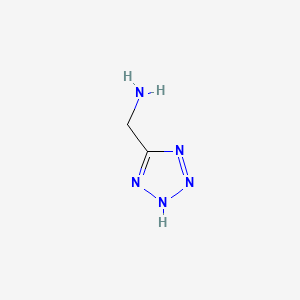
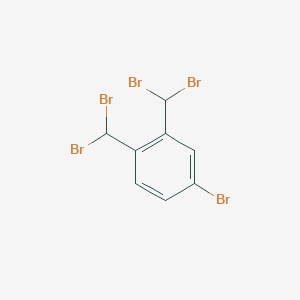
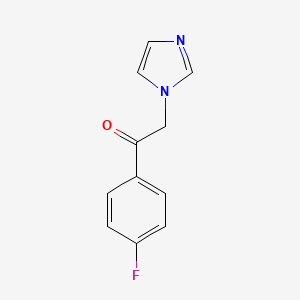
![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)
